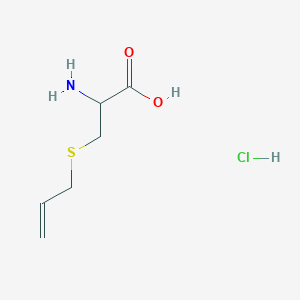
S-Allyl cysteine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Allyl cysteine hydrochloride is an organosulfur compound derived from garlic. It is the S-allylated derivative of the amino acid cysteine. This compound is known for its various biological activities, including antioxidant, anticancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Allyl cysteine hydrochloride can be synthesized through the reaction of cysteine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the cysteine, allowing it to react with allyl chloride to form S-allyl cysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
S-Allyl cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form S-allyl mercaptocysteine, which has been shown to have antitumor activities.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can undergo substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: S-Allyl mercaptocysteine
Reduction: Corresponding thiol
Substitution: Various substituted cysteine derivatives
Wissenschaftliche Forschungsanwendungen
S-Allyl cysteine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of S-Allyl cysteine hydrochloride involves its antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. The compound also influences the expression of various enzymes involved in hydrogen sulfide metabolism, such as 3-mercaptopyruvate sulfurtransferase, cystathionine γ-lyase, and cystathionine β-synthase . These enzymes play a role in cellular signaling and homeostasis, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Allyl mercaptocysteine: An S-oxide derivative of S-allyl cysteine with antitumor activities.
γ-Glutamyl-S-allyl cysteine: Another sulfur-containing compound found in garlic.
Uniqueness
S-Allyl cysteine hydrochloride is unique due to its specific biological activities and its ability to modulate hydrogen sulfide metabolism. Its antioxidant and anticancer properties make it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C6H12ClNO2S |
|---|---|
Molekulargewicht |
197.68 g/mol |
IUPAC-Name |
2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
InChI-Schlüssel |
MUWHAKBPQQAEDT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


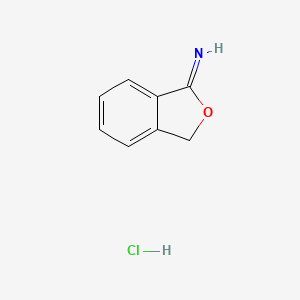
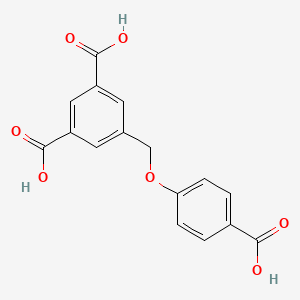
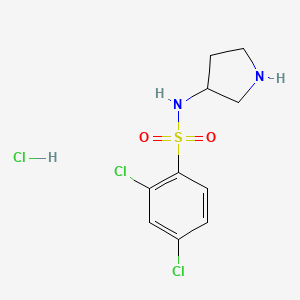
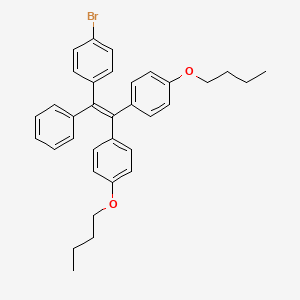
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
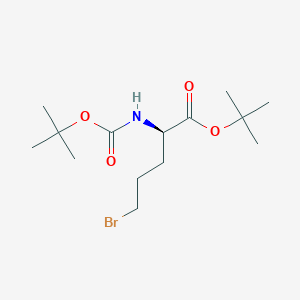
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
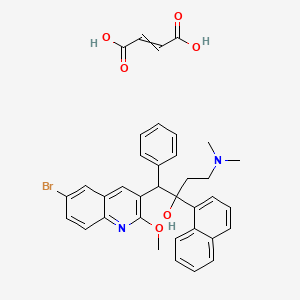
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
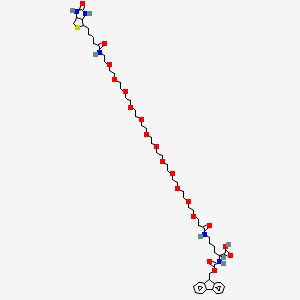
![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
